molecular formula C9H10O2S B1607672 4-[(Methylsulfanyl)methyl]benzoic acid CAS No. 67003-48-9

4-[(Methylsulfanyl)methyl]benzoic acid

Cat. No. B1607672
CAS RN: 67003-48-9
M. Wt: 182.24 g/mol
InChI Key: RRZKHKRMPGMOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(Methylsulfanyl)methyl]benzoic acid” is a chemical compound with the molecular weight of 182.24 . It is available in powder form .


Synthesis Analysis

The synthesis of “4-[(Methylsulfanyl)methyl]benzoic acid” has been reported in the literature . Two alternative approaches were developed using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, with total yields of 17% and 37%, respectively .


Molecular Structure Analysis

The molecular structure of “4-[(Methylsulfanyl)methyl]benzoic acid” can be represented by the InChI code: 1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“4-[(Methylsulfanyl)methyl]benzoic acid” is a powder with a melting point of 142-144°C .

Scientific Research Applications

  • Chemical Synthesis “4-[(Methylsulfanyl)methyl]benzoic acid” is used as a chemical reagent in the synthesis of other compounds . For example, it has been used in the synthesis of "2-Methoxy-4-(methylsulfanyl)benzoic Acid" . The specific methods and outcomes would depend on the particular synthesis process.

  • Molecular Electronics A study published in Nature demonstrated the use of “4-[(Methylsulfanyl)methyl]benzoic acid” in the field of molecular electronics . The researchers used this compound to create a reversible single-molecule switch in an electric double layer . The switch was controlled by localized metal cations in the outer Helmholtz plane, which modulated interfacial Au-carboxyl contacts . This work validates the critical role of localized cations in the electric double layer to regulate electron transport at the single-molecule level .

properties

IUPAC Name

4-(methylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZKHKRMPGMOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368903
Record name 4-[(Methylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methylsulfanyl)methyl]benzoic acid

CAS RN

67003-48-9
Record name 4-[(Methylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Methylsulfanyl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Methylsulfanyl)methyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(Methylsulfanyl)methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(Methylsulfanyl)methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(Methylsulfanyl)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(Methylsulfanyl)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.